5-Chloro-1H-indazole

Catalog No.
S662047
CAS No.
698-26-0
M.F
C7H5ClN2
M. Wt
152.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1H-indazole

CAS Number

698-26-0

Product Name

5-Chloro-1H-indazole

IUPAC Name

5-chloro-1H-indazole

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)

InChI Key

FVNCILPDWNBPLK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C=NN2

Canonical SMILES

C1=CC2=C(C=C1Cl)C=NN2

The exact mass of the compound 5-Chloro-1H-indazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-1H-indazole (CAS: 698-26-0) is a highly versatile, halogenated bicyclic N-heterocycle widely procured as a core building block in pharmaceutical and agrochemical development. Featuring a predicted pKa of approximately 12.8, this compound serves as a metabolically stable bioisostere for indole. The precise placement of the chlorine atom at the C5 position provides an optimal balance of lipophilicity, steric bulk, and electronic deactivation, making it an ideal precursor for regioselective N-alkylation and C3-functionalization. For industrial buyers, 5-chloro-1H-indazole represents a critical starting material that ensures robust processability in late-stage cross-coupling workflows and photoredox deprotections, outperforming lighter or heavier halogenated analogs in both synthetic yield and chemoselectivity [1].

Substituting 5-chloro-1H-indazole with its closest analogs introduces significant process and performance liabilities. Utilizing the unsubstituted 1H-indazole leaves the C5 position vulnerable to CYP450-mediated oxidative metabolism, compromising the in vivo half-life of downstream active pharmaceutical ingredients (APIs). Conversely, substituting with 5-fluoro-1H-indazole often fails in late-stage functionalization because the C-F bond is too inert for standard palladium-catalyzed cross-couplings, and its smaller van der Waals radius may fail to adequately fill hydrophobic binding pockets in target kinases. Furthermore, utilizing 5-bromo-1H-indazole introduces chemoselectivity risks, as the more labile C-Br bond is prone to competitive oxidative addition and over-reaction during C3-activation or N-alkylation steps. Consequently, 5-chloro-1H-indazole is uniquely required for workflows demanding a stable, moderately reactive halogen anchor [1].

Superior Recovery in Photoredox N-Desulfonylation Workflows

In modern late-stage library synthesis, the efficient removal of N-protecting groups is critical for overall process economics. When subjected to visible-light-mediated N-desulfonylation using a [Cu(dq)(BINAP)]BF4 photocatalyst, 5-chloro-1H-indazole demonstrated a superior recovery yield compared to its fluorinated counterpart. The 5-chloro derivative achieved a 92% yield, whereas the 5-fluoro-1H-indazole only yielded 82% under identical conditions[1].

Evidence DimensionPhotoredox N-desulfonylation yield
Target Compound Data92% yield
Comparator Or Baseline5-Fluoro-1H-indazole (82% yield)
Quantified Difference10% higher absolute recovery yield
ConditionsVisible-light-mediated deprotection using[Cu(dq)(BINAP)]BF4 photocatalyst

Higher deprotection yields directly translate to reduced material waste and improved throughput in automated library synthesis and API scale-up.

Enhanced Efficiency in C3-Formylation via Nitrosation

The synthesis of 3-carboxaldehyde derivatives is a fundamental step in elaborating the indazole core. In an optimized direct access procedure via the nitrosation of indoles, the 5-chloro-substituted precursor significantly outperformed the 5-fluoro analog. The reaction yielded 96% of 5-chloro-1H-indazole-3-carboxaldehyde, compared to an 87% yield for the 5-fluoro-1H-indazole-3-carboxaldehyde [1].

Evidence DimensionC3-Formylation yield via nitrosation
Target Compound Data96% yield
Comparator Or Baseline5-Fluoro-1H-indazole (87% yield)
Quantified Difference9% higher absolute yield
ConditionsNitrosation using NaNO2/HCl in DMF/water at room temperature

Procuring the 5-chloro derivative ensures higher efficiency and lower byproduct formation when synthesizing critical C3-functionalized intermediates.

Reliable C3-Iodination for Downstream Cross-Coupling

Before executing Suzuki or Buchwald-Hartwig cross-couplings at the C3 position, efficient halogenation is required. During the preparation of unprotected 3-iodoindazoles, 5-chloro-1H-indazole undergoes iodination with a 90% yield, slightly edging out the 5-fluoro-1H-indazole (87% yield) and avoiding the chemoselectivity issues common with 5-bromo derivatives, which can form unwanted coproducts during subsequent vinylation [1].

Evidence DimensionC3-Iodination yield
Target Compound Data90% yield
Comparator Or Baseline5-Fluoro-1H-indazole (87% yield)
Quantified Difference3% higher absolute yield
ConditionsIodination using I2 and KOH in DMF

A robust, high-yielding iodination step is essential for establishing a reliable supply chain of C3-activated precursors for complex API synthesis.

Kinase Inhibitor Development (e.g., LRRK2)

Due to its specific steric bulk and metabolic stability at the C5 position, this compound is the preferred starting material for synthesizing CNS-penetrant kinase inhibitors where preventing CYP450 oxidation is critical [1].

Late-Stage Cross-Coupling Workflows

Ideal for multi-step library synthesis, the 5-chloro indazole core allows for high-yielding C3-functionalization (such as vinylation or formylation) while preserving the C5-Cl bond for subsequent, controlled palladium-catalyzed cross-coupling [2].

Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Procured for antiviral research because the rigid, lipophilic 5-chloro-indazole scaffold provides excellent mutant resilience and optimal binding within hydrophobic allosteric pockets [3].

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

152.0141259 g/mol

Monoisotopic Mass

152.0141259 g/mol

Heavy Atom Count

10

Other CAS

698-26-0

Wikipedia

5-Chloro-1H-indazole

Dates

Last modified: 08-15-2023

Explore Compound Types